Cas no 20921-02-2 (7-Methoxychroman-2-one)

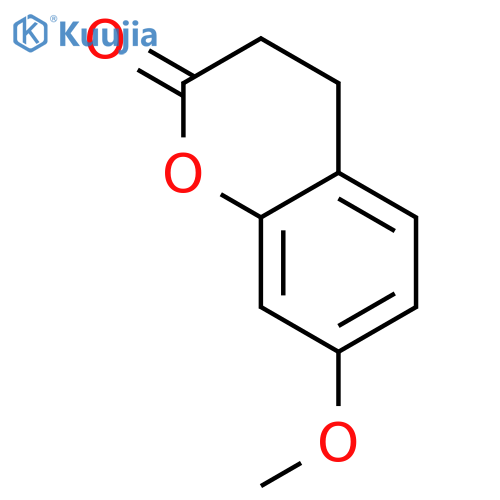

7-Methoxychroman-2-one structure

商品名:7-Methoxychroman-2-one

7-Methoxychroman-2-one 化学的及び物理的性質

名前と識別子

-

- 7-Methoxychroman-2-one

- 7-methoxy-3,4-dihydrochromen-2-one

- 7-Methoxy-3,4-dihydrocoumarin

- 20921-02-2

- 7-Methoxychromanone, AldrichCPR

- SCHEMBL5861959

- CS-0436535

- 7-Methoxy-chroman-2-one

- AKOS006284488

- 7-Methoxychromanon

- 2H-1-Benzopyran-2-one, 3,4-dihydro-7-methoxy-

- G61530

- MFCD08144067

- SY364495

-

- インチ: InChI=1S/C10H10O3/c1-12-8-4-2-7-3-5-10(11)13-9(7)6-8/h2,4,6H,3,5H2,1H3

- InChIKey: JHGVLAHJJNKSAW-UHFFFAOYSA-N

- ほほえんだ: COC1=CC2=C(C=C1)CCC(=O)O2

計算された属性

- せいみつぶんしりょう: 178.062994177g/mol

- どういたいしつりょう: 178.062994177g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

7-Methoxychroman-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM162481-1g |

7-methoxychroman-2-one |

20921-02-2 | 95% | 1g |

$701 | 2022-06-12 | |

| Alichem | A449041993-25g |

7-Methoxychroman-2-one |

20921-02-2 | 95% | 25g |

$4824.00 | 2023-09-02 | |

| Alichem | A449041993-5g |

7-Methoxychroman-2-one |

20921-02-2 | 95% | 5g |

$2030.10 | 2023-09-02 | |

| Alichem | A449041993-10g |

7-Methoxychroman-2-one |

20921-02-2 | 95% | 10g |

$2982.84 | 2023-09-02 | |

| Chemenu | CM162481-1g |

7-methoxychroman-2-one |

20921-02-2 | 95% | 1g |

$701 | 2021-06-17 |

7-Methoxychroman-2-one 関連文献

-

1. CCLXXVII.—Experiments on the synthesis of brazilin and h?matoxylin and their derivatives. Part II. A synthesis of deoxytrimethylbrazilone and of isobrazilein ferrichloride trimethyl etherWilliam Henry Perkin,Jnanendra Nath Ray,Robert Robinson J. Chem. Soc. 1927 2094

-

2. 317. Experiments on the synthesis of rotenone and its derivatives. Part XIIIWalter Bridge,Alfred J. Crocker,Thomas Cubin,Alexander Robertson J. Chem. Soc. 1937 1530

-

3. Index of subjects, 1927

-

Dileep Kumar Singh,Sure Siva Prasad,Jinhwang Kim,Ikyon Kim Org. Chem. Front. 2019 6 669

-

5. 465. The action of sodium ethoxide on chroman-4-onesEileen M. Padfield,Muriel L. Tomlinson J. Chem. Soc. 1950 2272

20921-02-2 (7-Methoxychroman-2-one) 関連製品

- 40546-94-9(rac-6-Methyl-4-phenylchroman-2-one)

- 5631-67-4(2H-1-Benzopyran-2-one,3,4-dihydro-7-hydroxy-)

- 119-84-6(Dihydrocoumarin)

- 17123-74-9(3-(2-Acetoxyphenyl)propanoic acid)

- 55001-09-7(Methyl 3-(2-methoxyphenyl)propanoate)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量